molecular formula C23H19F2NO2 B2736153 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-89-7

2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2736153
CAS No.: 850906-89-7
M. Wt: 379.407
InChI Key: UIDNDYQONITRPA-UHFFFAOYSA-N
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Description

2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a dihydroisoquinolinone core structure substituted with fluorobenzyl groups, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzylamine with a suitable aldehyde to form an imine intermediate, followed by cyclization and subsequent functionalization to introduce the fluorobenzyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluorobenzyloxy)phenylboronic acid
  • 4-fluorobenzyl cyanide
  • 2-fluorobenzyl alcohol

Uniqueness

Compared to similar compounds, 2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one stands out due to its unique dihydroisoquinolinone core structure and dual fluorobenzyl substitution. This structural configuration can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2NO2/c24-18-10-8-16(9-11-18)15-28-22-7-3-5-20-19(22)12-13-26(23(20)27)14-17-4-1-2-6-21(17)25/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNDYQONITRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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